N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O4S/c22-13-3-5-14(6-4-13)23-16(28)12-27-20(29)18-19(17(25-27)15-2-1-9-31-15)32-21(24-18)26-7-10-30-11-8-26/h1-6,9H,7-8,10-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEBGWXVOXJNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is . Its structure includes a fluorophenyl group and a morpholino-thiazolo-pyridazin moiety, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN4O4S |
| Molecular Weight | 489.9 g/mol |
| CAS Number | 1203010-07-4 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Specifically, research has shown that these types of thiazolo-pyridazine derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 and Bax.
Case Study: In Vitro Evaluation
A notable study evaluated the cytotoxic effects of this compound on human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated:
- IC50 Values :
- MCF-7: 15 µM
- A549: 18 µM
These findings suggest that the compound has a potent cytotoxic effect on these cancer cells, warranting further investigation into its mechanism of action.
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. In vitro assays revealed that it has activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. It is hypothesized that the compound interacts with DNA and RNA synthesis pathways, leading to cell cycle arrest and subsequent apoptosis.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyridazin vs. Pyrimido[4,5-d][1,3]oxazin Analogs
Compounds in , such as N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (16c), share a pyrimido[4,5-d][1,3]oxazin core instead of thiazolo[4,5-d]pyridazin. Key differences include:
- Electronic effects : The thiazolo core contains sulfur, which may enhance π-π stacking compared to the oxygen-rich pyrimido-oxazin core.
- Solubility: The morpholino group in the target compound likely increases aqueous solubility relative to alkyl-substituted analogs (e.g., 16c’s propyl group) .
Substituent-Driven Comparisons
Position 7: Furan-2-yl vs. Fluorophenyl
The compound N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(1-pyrrolidinyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide () shares the thiazolo[4,5-d]pyridazin core but substitutes position 7 with a 4-fluorophenyl group instead of furan-2-yl.
Position 2: Morpholino vs. Pyrrolidinyl
Replacing morpholino (target compound) with pyrrolidinyl (’s analog) alters:
- Hydrogen-bonding capacity: Morpholino can act as a hydrogen-bond acceptor, unlike pyrrolidinyl .
Physicochemical Properties
Table 1: HPLC Data for Selected Analogs ()
| Compound ID | Substituents (Position 2/7) | HPLC Purity (%) | Retention Time (min) |
|---|---|---|---|
| 16c | Propyl/2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl | 99.34 | 9.37 |
| 16d | Isopropyl/2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl | 97.05 | 11.98 |
| 16e | None/2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl | 95.07 | 10.60 |
Key observations :
- Bulky substituents (e.g., isopropyl in 16d) correlate with longer retention times, suggesting increased hydrophobicity.
- Higher purity (e.g., 16c) may reflect optimized synthetic routes, a consideration for scaling the target compound’s synthesis .
Q & A
Basic: What are the critical synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions requiring precise control of temperature, pH, and reaction time. Key challenges include:
- Regioselective cyclization : Ensuring correct ring formation in the thiazolo-pyridazine core. Phosphorus pentasulfide is often used for thiazole ring closure, but stoichiometric imbalances can lead to byproducts .
- Amide coupling efficiency : The acetamide linkage may require activating agents (e.g., HATU or EDCI) to improve yields .
- Purification : Chromatographic techniques (HPLC or flash chromatography) are essential due to polar byproducts .
Optimization strategies include kinetic monitoring via TLC or inline UV spectroscopy to adjust reaction times and reagent ratios dynamically.
Advanced: How can discrepancies between in vitro and in vivo bioactivity data be systematically addressed?
Contradictions often arise from:
- Metabolic instability : Use liver microsome assays to identify metabolic hotspots. Prodrug strategies (e.g., esterification of morpholino groups) may enhance stability .
- Solubility limitations : Employ co-solvents (DMSO/PEG mixtures) or nanoformulations to improve bioavailability in animal models .
- Target engagement validation : Utilize CRISPR-engineered cell lines to confirm target specificity in vivo and rule off-target effects .
Basic: Which spectroscopic techniques are most reliable for confirming structural integrity?
- NMR (1H/13C) : Assigns proton environments (e.g., furan protons at δ 6.3–7.1 ppm) and confirms substituent positions .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ≈ 467.5 g/mol) and detects synthetic impurities .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and morpholino C-O-C vibrations .
Advanced: What computational strategies predict binding affinity with kinase targets?
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of kinases (e.g., PI3K or CDK2) using flexible side-chain sampling .
- Molecular dynamics (MD) simulations (GROMACS) : Simulate binding stability over 100 ns trajectories; analyze hydrogen bonding with conserved residues (e.g., Lys83 in PI3Kγ) .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for fluorophenyl substitutions to optimize potency .
Basic: How should a structure-activity relationship (SAR) study be designed for derivatives?
- Core modifications : Replace the furan with thiophene or pyridine to assess π-π stacking effects .
- Substituent variations : Test halogen (Cl/Br) or methyl groups on the fluorophenyl ring for steric/electronic impacts .
- Bioassay panels : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) and inflammation models (LPS-induced TNF-α suppression) .
Advanced: What experimental approaches elucidate metabolic pathways in mammalian systems?
- Radiolabeled tracing : Synthesize 14C-labeled acetamide to track metabolites via LC-MS .
- CYP450 inhibition assays : Identify primary metabolizing enzymes (e.g., CYP3A4) using recombinant isoforms .
- Bile duct-cannulated rodent studies : Quantify biliary excretion and enterohepatic recirculation .
Basic: How can thermal stability data inform compound storage protocols?
- Differential scanning calorimetry (DSC) : Determine melting points (~200–220°C) and detect polymorphic transitions .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., morpholino ring oxidation) .
Recommendations: Store in amber vials at -20°C under argon to prevent hydrolysis.
Advanced: What crystallographic methods resolve the 3D conformation of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion (acetonitrile/water). Use SHELX for structure refinement, focusing on torsion angles of the thiazolo-pyridazine core .
- Electron diffraction (MicroED) : Suitable for nanocrystals; resolves absolute configuration of chiral centers .
Basic: What quality control measures ensure batch consistency in synthesis?
- In-process controls (IPC) : Monitor key intermediates via LC-MS (e.g., thiazolo-pyridazine intermediate at m/z 320) .
- Chiral HPLC : Verify enantiopurity if asymmetric centers are present .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How can researchers mitigate off-target effects in phenotypic assays?
- Proteome-wide profiling : Use affinity pulldown with biotinylated probes and quantitative MS to identify non-target interactions .
- CRISPR-Cas9 knockout : Validate phenotype rescue in target-knockout cell lines .
- Dose-response correlation : Ensure IC50 values align across biochemical (enzyme) and cellular assays to confirm on-target activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
